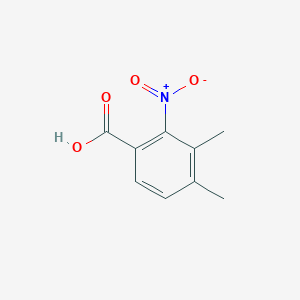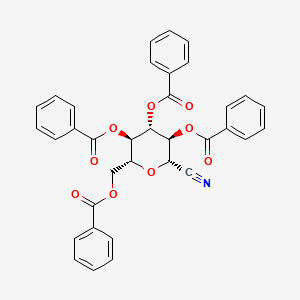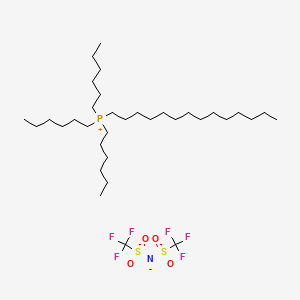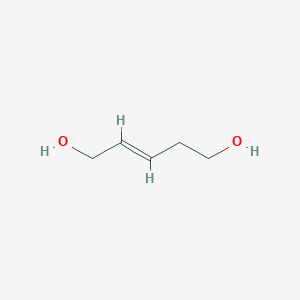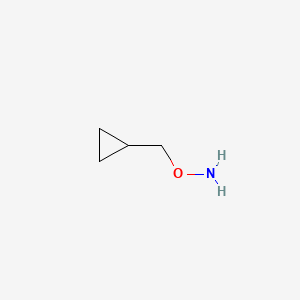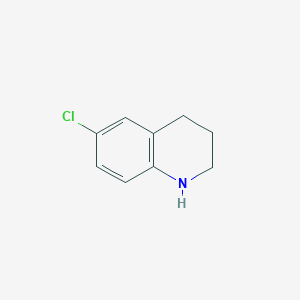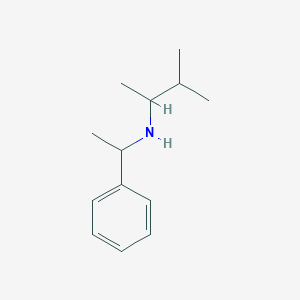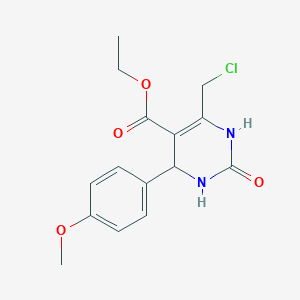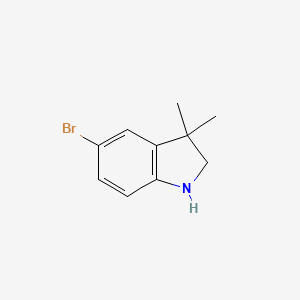
5-Bromo-3,3-dimethylindoline
概要
説明
“5-Bromo-3,3-dimethylindoline” is a chemical compound with the molecular formula C10H12BrN . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “5-Bromo-3,3-dimethylindoline” has been described in several studies. For instance, one study reported the synthesis of a Schiff base ligand via condensation of 5-bromo-3-hydrazonoindolin-2-one and 7-formyl-8-hydroxy-2-methylquinoline . Another study reported the synthesis of 5-bromo-1-decylindolin-2-one without isolation of the intermediate hydrazone by the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of “5-Bromo-3,3-dimethylindoline” has been analyzed in several studies . These studies have provided detailed information about the structure of the compound, including its physical and chemical properties.
Chemical Reactions Analysis
“5-Bromo-3,3-dimethylindoline” has been used in various chemical reactions. For example, it has been used in the synthesis of new 4,5-dihydrothiazole derivatives based on 3,5-dimethylpyrazole and cytisine and salsoline alkaloids .
Physical And Chemical Properties Analysis
“5-Bromo-3,3-dimethylindoline” has several physical and chemical properties. It has a molecular formula of C10H12BrN and a molecular weight of 240.096 Da . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume have also been reported .
科学的研究の応用
Synthesis of Nucleosides
5-Bromo-3,3-dimethylindoline has been utilized in the synthesis of α-anomers of indoline nucleosides. This process involves reacting indoline bases directly with protected sugar in the presence of molecular sieves, yielding ribonucleosides in good yield (Chandra & Brown, 2005).
Development of Dendrimers
This compound is instrumental in creating A,D-bridged bimacrocyles and trimeric first-generation dendrimers. These are formed through various chemical reactions including bromination and Sonogashira coupling, offering a pathway to complex molecular structures (Eggert & Lüning, 2007).
Lithiation of Nicotinic Acid Derivatives
5-Bromo-3,3-dimethylindoline is also important in the synthesis of substituted nicotinic acid scaffolds. The compound undergoes lithiation with lithium amides, enabling the creation of arylated nicotinic acids (Robert et al., 2006).
Creation of Biquinoline Derivatives
The compound is used in the Friedländer condensation process to form bidentate and tridentate 6-bromoquinoline derivatives. These derivatives are further processed to form biquinolines or alkynyl derivatives, exhibiting high emission quantum yields (Hu, Zhang, & Thummel, 2003).
Functionalization of Neocuproine Derivatives
5-Bromo-3,3-dimethylindoline aids in the selective functionalization of neocuproines. This process involves silylation and bromination, leading to the formation of versatile building blocks for the construction of substituted neocuproines (Eggert, Lüning, & Näther, 2005).
Synthesis of Substituted Pyridine Derivatives
The compound is used in the synthesis of functionalized pyridine derivatives, serving as a reactive intermediate. This is particularly relevant in the production of anticancer agents like Lonafarnib (Song et al., 2004).
Electrochemistry Applications
5-Bromo-3,3-dimethylindoline is employed in the fabrication of microelectrodes. The process involves electrochemical reduction and grafting onto gold electrodes, leading to the formation of random assemblies of microelectrodes (Valencia et al., 2014).
Removal of Radionuclides
The compound is synthesized and evaluatedfor its ability to remove major radionuclides like Strontium and Cobalt from aqueous solutions. It demonstrates high extraction efficiencies, making it valuable in environmental and nuclear waste management applications (Jang, Harwood, & Lee, 2019).
Microwave and Ultrasound Accelerated Synthesis
The compound plays a role in the accelerated synthesis of 5-cyanoindole, which is significant in the pharmaceutical industry. This process uses microwave and ultrasound irradiation to dramatically reduce reaction times, increasing production efficiency (廖姿雅, 2006).
Sigma Receptor Ligands
It's used in the synthesis of σ2 receptor ligands, which have implications in cancer research. The ligands synthesized from 5-Bromo-3,3-dimethylindoline demonstrate potential in identifying and imaging solid tumors in vivo (Rowland et al., 2006).
Development of Antimycobacterial Agents
5-Bromo-3,3-dimethylindoline is utilized in synthesizing analogues with specific antimycobacterial properties, offering new avenues in treating infections caused by mycobacteria (Prado et al., 2007).
Industrial Scale-Up for SGLT2 Inhibitors
This compound is a key intermediate in manufacturing therapeutic SGLT2 inhibitors used in diabetes therapy. Its synthesis from cost-effective starting materials is crucial for the large-scale production of these important drugs (Zhang et al., 2022).
Ligands for Binding σ1 and σ2 Receptors
5-Bromo-3,3-dimethylindoline contributes to the structural modification of benzamides, which are critical in binding σ1 and σ2 receptors. This is vital for developing drugs targeting these receptors, which have various therapeutic implications (Fan, Lever, & Lever, 2011).
Iron-Catalyzed
Intramolecular C–H AminationThe compound is studied for its role in iron(II) bromide-catalyzed intramolecular C–H bond amination and [1,2]-shift tandem reactions of aryl azides. This understanding helps in advancing the field of organometallic chemistry and the development of new catalytic processes (Ren et al., 2015).
Development of Photostabilizers for PVC
5-Bromo-3,3-dimethylindoline derivatives are synthesized for use as photostabilizers in poly(vinyl chloride), enhancing its resistance to UV-induced degradation. This application is critical in improving the lifespan and durability of PVC products (Balakit et al., 2015).
Spectroscopic Studies
The compound is also a subject of spectroscopic studies, like FT-IR and FT-Raman, to understand its structural and vibrational properties. Such studies are essential in material science and chemical research for understanding molecular interactions and properties (Karabacak & Kurt, 2009).
特性
IUPAC Name |
5-bromo-3,3-dimethyl-1,2-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLGFHHNPVKTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457985 | |
| Record name | 5-BROMO-3,3-DIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,3-dimethylindoline | |
CAS RN |
53388-86-6 | |
| Record name | 5-BROMO-3,3-DIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B1352731.png)
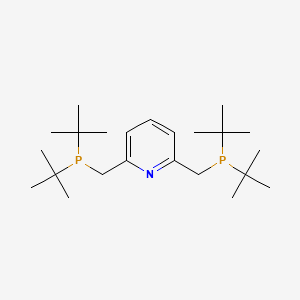
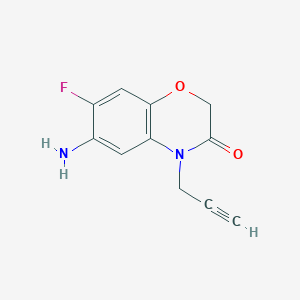
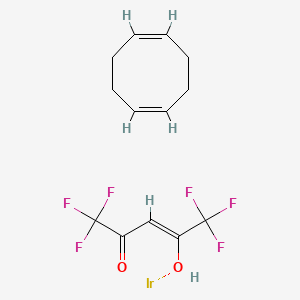
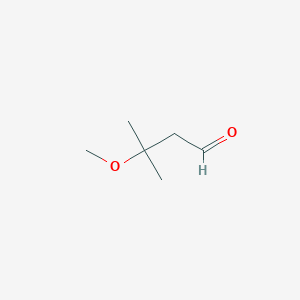
![5,6-Dihydropyrrolo[1,2-c]imidazol-7-one](/img/structure/B1352740.png)
